24R-methylcalciol 24R-methylcalciol Vitamin D5, a member of the family Vitamin D which was discovered by Edward Mellanby in 1919 during his classic experiments with rickets, is about 180-fold less active than vitamin D3, in calcification of rachitic cartilage and about 100- to 200-fold less active in induction of bone calcium mobilization. In stimulation of intestinal-calcium transport, vitamin D5 is about 80 fold less active than vitamin D3.
Brand Name: Vulcanchem
CAS No.: 71761-06-3
VCID: VC20880993
InChI: InChI=1S/C29H48O/c1-7-23(20(2)3)12-10-22(5)27-16-17-28-24(9-8-18-29(27,28)6)13-14-25-19-26(30)15-11-21(25)4/h13-14,20,22-23,26-28,30H,4,7-12,15-19H2,1-3,5-6H3/b24-13+,25-14-/t22-,23-,26+,27-,28+,29-/m1/s1
SMILES: CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C
Molecular Formula: C29H48O
Molecular Weight: 412.7 g/mol

24R-methylcalciol

CAS No.: 71761-06-3

Cat. No.: VC20880993

Molecular Formula: C29H48O

Molecular Weight: 412.7 g/mol

* For research use only. Not for human or veterinary use.

24R-methylcalciol - 71761-06-3

Specification

Description Vitamin D5, a member of the family Vitamin D which was discovered by Edward Mellanby in 1919 during his classic experiments with rickets, is about 180-fold less active than vitamin D3, in calcification of rachitic cartilage and about 100- to 200-fold less active in induction of bone calcium mobilization. In stimulation of intestinal-calcium transport, vitamin D5 is about 80 fold less active than vitamin D3.
CAS No. 71761-06-3
Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
IUPAC Name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Standard InChI InChI=1S/C29H48O/c1-7-23(20(2)3)12-10-22(5)27-16-17-28-24(9-8-18-29(27,28)6)13-14-25-19-26(30)15-11-21(25)4/h13-14,20,22-23,26-28,30H,4,7-12,15-19H2,1-3,5-6H3/b24-13+,25-14-/t22-,23-,26+,27-,28+,29-/m1/s1
Standard InChI Key RMDJVOZETBHEAR-LQYWTLTGSA-N
Isomeric SMILES CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C
SMILES CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C
Canonical SMILES CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)C(C)C

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